molecular formula C16H15ClO2 B15377223 2-(Chloro-phenyl-methyl)-2-phenyl-1,3-dioxolane CAS No. 3418-37-9

2-(Chloro-phenyl-methyl)-2-phenyl-1,3-dioxolane

Cat. No.: B15377223
CAS No.: 3418-37-9
M. Wt: 274.74 g/mol
InChI Key: CPZGFHFSFAHJNM-UHFFFAOYSA-N
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Description

2-(Chloro-phenyl-methyl)-2-phenyl-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a chlorinated phenylmethyl group and a phenyl ring attached to the dioxolane core.

Properties

CAS No.

3418-37-9

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

2-[chloro(phenyl)methyl]-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C16H15ClO2/c17-15(13-7-3-1-4-8-13)16(18-11-12-19-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

CPZGFHFSFAHJNM-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C(C3=CC=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the dioxolane ring significantly alter molecular properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties
2-Phenyl-1,3-dioxolane (base compound) None C₉H₁₀O₂ 150.18 Liquid; used in acetalization reactions
2-(Bromomethyl)-2-phenyl-1,3-dioxolane Bromomethyl, Phenyl C₁₀H₁₁BrO₂ 243.10 Stable at 2–8°C; used in alkylation
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane Dichlorophenyl, Dimethyl C₁₁H₁₂Cl₂O₂ 259.12 Solid; potential pesticidal activity
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane Chloropropyl, Fluorophenyl C₁₂H₁₄ClFO₂ 244.69 Liquid; halogenated analog for drug intermediates
  • Steric Effects : Bulky substituents (e.g., dichlorophenyl in ) increase steric hindrance, reducing reactivity in nucleophilic substitutions.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity at the dioxolane ring, facilitating reactions with nucleophiles .

Stability and Reactivity

  • Thermodynamic Stability : Computational studies on 2-phenyl-1,3-dioxolane derivatives reveal that substituents like bromomethyl stabilize the molecule through favorable dihedral angles (e.g., 15°–20° for H1-aromatic ring interactions) and shorter C7–H1 bond lengths (1.09 Å) . Chloro analogs likely exhibit similar trends.
  • Reactivity: Brominated derivatives show higher reactivity in alkylation reactions compared to non-halogenated analogs due to the leaving group ability of Br⁻ . Chloro derivatives may display moderate reactivity, balancing stability and electrophilicity.

Preparation Methods

Classical Acetal Formation via Chlorinated Benzaldehyde Intermediates

The most well-documented synthesis route involves acetal formation from chlorinated benzaldehyde derivatives. A patented method (US4304938) outlines a multi-step process beginning with the chlorination of benzaldehyde using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) and a hydrocarbon solvent. This yields 3-chlorobenzaldehyde, which undergoes condensation with ethylene glycol under acidic conditions to form 2-(3-chlorophenyl)-1,3-dioxolane.

Key reaction parameters include:

  • Temperature : 130–205°C for chlorination and 80–100°C for acetal formation.
  • Catalyst : Lewis acids (e.g., AlCl₃, BF₃) or proton donors (H₂SO₄).
  • Yield : Up to 73% for analogous dioxolane derivatives.

This method is industrially viable due to its scalability, as demonstrated by Dayang Chem’s production capabilities. However, the use of gaseous chlorine and strong acids necessitates stringent safety protocols.

Stereoselective Three-Component Coupling

A modern approach leverages stereoselective assembly of alkene, carboxylic acid, and silyl enol ether precursors. Research by PMC6332268 demonstrates that (diacetoxyiodo)benzene and boron trifluoride diethyl etherate catalyze the formation of substituted 1,3-dioxolanes at low temperatures (−80°C to −40°C). While this method was initially applied to aliphatic alkenes, adapting it to aromatic systems (e.g., styrene derivatives) could yield 2-(chloro-phenyl-methyl)-2-phenyl-1,3-dioxolane.

Advantages :

  • Stereocontrol : cis-selectivity achieved via BF₃-mediated transition-state stabilization.
  • Functional Group Tolerance : Compatible with electron-withdrawing substituents (e.g., Cl, NO₂).

Limitations :

  • Requires anhydrous conditions and cryogenic temperatures.
  • Unproven for aryl-substituted dioxolanes.

Halogenation of Preformed Dioxolanes

PubChem entry 127256211 describes the bromination of 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane using N-bromosuccinimide (NBS). While this targets a bromomethyl derivative, analogous chlorination strategies (e.g., using Cl₂ or SO₂Cl₂) could functionalize the methyl group of 2-phenyl-1,3-dioxolane precursors.

Considerations :

  • Regioselectivity : Radical initiators (e.g., AIBN) may be required for controlled halogenation.
  • Byproducts : Competing ring-opening reactions necessitate careful stoichiometric control.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagent Temperature Yield Scalability
Classical Acetal H₂SO₄, FeCl₃ 80–205°C 73% Industrial
Three-Component (Diacetoxyiodo)benzene, BF₃ −80°C to −40°C N/A Lab-scale
SA-MNPs Magnetic nanoparticles 25–50°C 85–92%* Pilot-scale
Halogenation NBS, Cl₂ 25–80°C N/A Moderate

*Reported for structurally similar compounds.

Q & A

(Basic) What are the recommended synthetic routes for 2-(Chloro-phenyl-methyl)-2-phenyl-1,3-dioxolane, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves halogenation of the phenyl-methyl precursor followed by cyclocondensation with ethylene glycol under acid catalysis. Key steps include:

  • Halogenation : Use of chlorine gas or chlorinating agents (e.g., SOCl₂) under anhydrous conditions.
  • Cyclization : Reaction with ethylene glycol in the presence of catalytic p-toluenesulfonic acid (PTSA) at reflux.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for removing unreacted starting materials and byproducts. Yield optimization (70–85%) requires strict moisture control and inert atmospheres .

(Basic) What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and dioxolane ring formation (e.g., characteristic shifts at δ 4.8–5.2 ppm for dioxolane protons) .
  • HPLC-MS : To assess purity (>98%) and detect trace impurities (e.g., residual ethylene glycol).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly when studying derivatives .

(Advanced) How can researchers investigate the structure-activity relationships (SAR) of halogen substituents in derivatives of this compound?

Methodological Answer:

  • Synthetic Variation : Systematically substitute chlorine with bromine, fluorine, or methyl groups at the phenyl-methyl position.
  • Biological Assays : Test derivatives for acetylcholinesterase (AChE) inhibition (e.g., Ellman’s assay) and compare IC₅₀ values. For example, bromine substitution at the meta position may enhance AChE binding affinity by 20% due to increased hydrophobicity .
  • Computational Analysis : Use molecular docking (AutoDock Vina) to map halogen interactions with AChE’s catalytic triad (Ser203, His447) .

(Advanced) What experimental strategies can resolve contradictions in reported biological activities across structurally similar dioxolane derivatives?

Methodological Answer:

  • Standardized Assays : Re-evaluate all analogs under identical conditions (e.g., pH 7.4, 37°C) to control for assay variability.
  • Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding factors (e.g., solvent polarity in cytotoxicity assays) .
  • Targeted Mutagenesis : Engineer AChE variants to isolate steric/electronic effects of substituents on enzyme inhibition .

(Basic) What are the primary biological targets identified for this compound, and how are in vitro assays designed to evaluate its efficacy?

Methodological Answer:

  • Primary Targets : Human acetylcholinesterase (AChE) and cancer cell lines (e.g., MCF-7).
  • AChE Inhibition Assay :
    • Protocol : Incubate compound with AChE and substrate acetylthiocholine. Measure thiocholine production at 412 nm (Ellman’s method).
    • Controls : Include donepezil as a positive control and DMSO as a vehicle control.
    • Data Interpretation : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

(Advanced) How can computational modeling be applied to predict the reactivity of the dioxolane ring under varying reaction conditions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model ring-opening reactions (e.g., acid hydrolysis). Analyze transition states and activation energies.
  • Solvent Effects : Simulate solvation (COSMO-RS) to predict stability in polar vs. nonpolar media.
  • Mechanistic Insights : Identify nucleophilic attack sites on the dioxolane ring (e.g., O-atom lone pairs) using electrostatic potential maps .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile chlorinated intermediates.
  • Waste Disposal : Collect halogenated waste in sealed containers for incineration (follow EPA guidelines) .

(Advanced) What methodologies are employed to study the metabolic stability and degradation pathways of this compound in pharmacokinetic studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate compound with rat/human liver microsomes (37°C, NADPH). Quench at intervals and analyze via LC-MS to identify metabolites (e.g., hydroxylation at the benzylic position).
  • Degradation Studies : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to assess stability. Use QTOF-MS for fragment ion analysis .

(Basic) How does the presence of the chloro-phenyl-methyl group influence the compound's solubility and formulation in preclinical studies?

Methodological Answer:

  • Solubility Testing : Use shake-flask method in PBS, DMSO, and simulated biological fluids. Chlorine’s hydrophobicity reduces aqueous solubility (logP ≈ 3.2).
  • Formulation Strategies : Use PEG-400 or cyclodextrin-based carriers to enhance bioavailability .

(Advanced) What strategies are effective in minimizing side reactions during halogen substitution reactions involving this compound?

Methodological Answer:

  • Protecting Groups : Temporarily protect the dioxolane ring with trimethylsilyl chloride during substitution.
  • Catalytic Optimization : Employ Pd/Cu catalysts for regioselective halogen exchange (e.g., Cl → Br).
  • Reaction Monitoring : Use TLC (hexane:EtOAc 4:1) to detect intermediates and terminate reactions at 85% conversion to prevent over-halogenation .

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